Calcium chromate

Solubility Leaching kinetics Corrosion inhibitor design

Formulators often assume alkaline-earth chromates are interchangeable, yet their solubility spans orders of magnitude-leading to coating failures or regulatory exposure. Calcium chromate bridges this gap with intermediate solubility (~25 g/L at 15 °C), delivering fair-to-good anticorrosive protection on steel, aluminium, and magnesium assemblies at a cost below strontium chromate. • Provides steady Cr(VI) ion flux for passivation without excessive leaching. • Outperforms barium chromate; matches zinc chromate efficacy. • Also serves as a thermal battery depolarizer (Ca-CaCrO₄ couple) with decomposition >1,000 °C. IARC Group 1 carcinogen; handle under strict occupational hygiene protocols.

Molecular Formula CaCrH2O4
Molecular Weight 158.09 g/mol
CAS No. 13765-19-0
Cat. No. B077219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium chromate
CAS13765-19-0
Synonymscalcium chromate
calcium chromate(VI)
calcium chromate(VI), dihydrate
Molecular FormulaCaCrH2O4
Molecular Weight158.09 g/mol
Structural Identifiers
SMILESO[Cr](=O)(=O)O.[Ca]
InChIInChI=1S/Ca.Cr.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2
InChIKeyXBBFPHLRACEUEX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 72° F (NTP, 1992)
Slightly soluble in water
Soluble in dilute acids
Insoluble in acetone
Insoluble in ethanol
Solubility in water, g/100ml: 22.3 (good)

Calcium Chromate: Properties & Industrial Identity


Calcium chromate (CaCrO₄, CAS 13765-19-0) is an inorganic hexavalent chromium salt classified among alkaline-earth chromates, appearing as a bright yellow crystalline powder [1]. It exhibits a density of 3.12 g/cm³ and a melting point of 2,710 °C, with solubility reported as 4.5 g/100 mL at 0 °C and 2.25 g/100 mL at 20 °C for the dihydrate, while remaining practically insoluble in alcohol [1]. Industrially, it serves primarily as a corrosion-inhibiting pigment in protective coatings and as a depolarizer in thermal batteries, with secondary roles in electroplating and photochemical processing [2]. International Agency for Research on Cancer (IARC) classifies hexavalent chromium compounds, including calcium chromate, as Group 1 carcinogens (confirmed human carcinogen) [2].

Industrial corrosion inhibitor pigment; intermediate solubility enables sustained chromate passivation.
High-temperature thermal stability supports use as depolarizer in Ca-CaCrO₄ thermal batteries.
IARC Group 1 carcinogen; requires strict exposure controls (TLV‑TWA 0.0002 mg/m³ as Cr(VI)).

Calcium Chromate Differentiation from Analogs


Alkaline-earth chromates — including calcium, strontium, and barium chromates — are often mistakenly regarded as interchangeable corrosion inhibitors. However, their aqueous solubility differs by orders of magnitude: anhydrous calcium chromate solubility at 15 °C is approximately 25 g/L, compared to 1.2 g/L for strontium chromate and 0.0033 g/L for barium chromate [1]. These dramatic solubility gaps directly govern the rate and extent of passivating chromate ion release, which in turn determines anticorrosive efficacy, as demonstrated by Cole (1955) where strontium chromate provided “best all‑round protection,” calcium chromate delivered “fair to good” protection alongside zinc chromates, and barium chromate yielded “poor results” [2]. Furthermore, calcium chromate is approximately 10‑fold more potent as an animal carcinogen than zinc chromate by intrabronchial implantation [3], making toxicological risk another dimension where simple interchange is unjustifiable. Procurement decisions that ignore these quantitative distinctions risk compromised corrosion protection, regulatory non‑compliance, or unnecessary toxicological liability.

Solubility-driven passivation Aqueous solubility differs by orders of magnitude among alkaline-earth chromates; substituting barium chromate may result in under‑protection, while strontium chromate provides higher efficacy in multi‑metal primers.
Toxicological potency variation Intrabronchial carcinogenic potency is substantially higher for calcium chromate than for zinc chromate; simple interchange introduces different occupational exposure risks and regulatory obligations.

Quantitative Evidence vs. Analog Chromates


Intermediate Solubility for Tunable Passivation

At 15 °C, the solubility of anhydrous calcium chromate is approximately 25 g/L, which is roughly 20‑fold higher than that of anhydrous strontium chromate (1.2 g/L) and about 7,500‑fold higher than that of anhydrous barium chromate (0.0033 g/L) [1]. This intermediate solubility positions calcium chromate uniquely: it releases passivating CrO₄²⁻ ions faster than strontium chromate, providing more rapid initial corrosion protection, yet remains far less soluble than potassium chromate (a fully soluble, weak carcinogen), ensuring a sustained inhibitive effect [1].

Solubility comparison
Head-to-head
CaCrO₄ 25 g/L vs. SrCrO₄ 1.2 g/L, BaCrO₄ 0.0033 g/L
Supports tunable passivation rate selection
Intermediate solubility enables balanced CrO₄²⁻ release (20.8 ×, 7,576 × higher than Sr, Ba)
Solubility Leaching kinetics Corrosion inhibitor design

Corrosion Inhibition Performance vs. Barium Chromate

In standardized sea‑water‑spray corrosion tests across two magnesium alloys, an aluminium alloy, and mild steel, primers formulated with calcium chromate were rated “fair to good” protection — a performance tier shared with potassium zinc chrome, sodium zinc chrome, zinc monoxychromate, and zinc tetroxychromate [1]. In contrast, strontium chromate received the “best all‑round protection” rating, while three complex cadmium chromes, three lead chromes, and barium chromate all gave “poor results” [1]. This multi‑substrate ranking directly differentiates calcium chromate from barium chromate (poor) and places it below strontium chromate (best).

Corrosion inhibition ranking
Head-to-head
SrCrO₄ “Best” › CaCrO₄ “Fair to good” › BaCrO₄ “Poor”
Mid‑tier efficacy for multi‑metal primers
Qualitative ranking from Cole (1955) sea‑water spray tests
Corrosion inhibition Anticorrosive primers Chromate pigments

Intrabronchial Carcinogenicity vs. Zinc Chromate

According to ATSDR Case Studies summarized by Haz‑Map, calcium chromate is approximately 10 times more potent than zinc chromate as an animal carcinogen when evaluated by the intrabronchial implantation route [1]. This route specifically models respiratory exposure, which is the primary occupational concern for chromate powders. The potency difference underscores that even among hexavalent chromates, carcinogenic hazard is not uniform and cannot be inferred solely from chromium(VI) content.

Carcinogenic potency
Head-to-head
≈ 10 × more potent than zinc chromate
Requires differentiated exposure control
Intrabronchial implantation model; ATSDR evaluation
Carcinogenicity Intrabronchial implantation Toxicological risk assessment

Cytotoxicity Compared to Lead and Barium Chromates

In Syrian hamster embryo (SHE) cell assays, the most solubilised chromates — zinc, calcium, and strontium chromates — exhibited equitoxic effects at equivalent extracellular chromium concentrations, and were approximately 8‑fold more cytotoxic than the less soluble lead chromate pigments and barium chromate [1]. All tested hexavalent chromium compounds induced morphological transformation in a dose‑dependent manner, and transformed colonies demonstrated neoplastic behaviour via tumour formation in syngeneic animals, confirming that calcium chromate clusters with the high‑solubility, high‑cytotoxicity subgroup [1].

Cytotoxicity in SHE cells
Cross‑study
Equitoxic with ZnCrO₄, SrCrO₄; ~8 × more cytotoxic than Pb, Ba chromates
Soluble chromate subgroup shares acute toxicity profile
SHE cell transformation assay; neoplastic conversion observed
Cytotoxicity Syrian hamster embryo (SHE) cells Neoplastic transformation

Ca-CaCrO₄ Depolarizer at Low Current Densities

Comparative single‑cell and battery tests demonstrate that the calcium‑calcium chromate (Ca‑CaCrO₄) electrochemical system is competitive with the lithium‑aluminium‑iron disulfide (Li‑Al‑FeS₂) system at low current densities, but the Li‑Al‑FeS₂ couple substantially extends performance into high current density regimes [1]. This performance crossover defines the application envelope for calcium chromate as a depolarizer: it remains the established choice for low‑rate, long‑duration thermal batteries where its high thermal stability (melting point 2,710 °C) and compatibility with calcium anodes are advantageous, but is displaced in high‑power‑density designs.

Thermal battery performance
Cross‑study
Competitive at low current density; Li‑Al‑FeS₂ superior at high density
Defines application envelope for Ca‑CaCrO₄
Low‑rate, long‑duration reserve battery designs
Thermal batteries Depolarizer cathode Ca‑CaCrO₄ electrochemical couple

Optimal Procurement Scenarios


Corrosion Inhibitor for Multi-Metal Primers

When formulating anticorrosive primers for mixed‑metal assemblies (steel, aluminium, magnesium), evidence from Cole (1955) confirms calcium chromate provides “fair to good” protection — outperforming barium chromate and matching zinc chromates — at a cost typically below that of strontium chromate [1]. Its intermediate solubility (~25 g/L at 15 °C) ensures a steady chromate ion flux for passivation without excessive leaching [2]. This scenario is particularly relevant in industrial maintenance and marine coating sectors that have not yet adopted non‑chromate alternatives.

Cathode Depolarizer for Thermal Batteries

In thermally activated reserve batteries (e.g., munition fuzing, emergency power), calcium chromate’s proven role as a depolarizer in the Ca‑CaCrO₄ couple makes it suitable for low‑current‑density, long‑life applications where high thermal stability (decomposition >1,000 °C) is critical [1]. Procurement should specify calcium chromate when the load profile demands reliable low‑rate discharge rather than high‑power pulses, for which Li‑Al‑FeS₂ cathodes are more appropriate [2].

Carcinogenicity Research Model

The established ~10‑fold higher intrabronchial carcinogenic potency of calcium chromate relative to zinc chromate [1] makes it a preferred positive‑control compound for mechanistic studies of chromium(VI)‑induced lung carcinogenesis, including DNA‑protein cross‑link repair and tumour initiation models [2]. Researchers procuring calcium chromate for such studies benefit from its well‑characterised dose‑response and its alignment with occupational exposure scenarios involving sparingly soluble chromates.

Yellow Pigment for Acid-Cured Coatings

Calcium chromate’s bright yellow hue, density (3.12 g/cm³), and solubility in dilute acids but insolubility in alcohol [1] make it suitable for acid‑catalysed coating systems where pigment bleed must be minimised. In art conservation and industrial colourants where historic chromate pigments must be replicated, calcium chromate provides a specific shade (Pigment Yellow 33) that cannot be exactly matched by strontium or barium chromates due to differences in crystal lattice parameters and refractive indices [2].

Application
Selection Property
Validation Focus
Corrosion inhibitor for multi-metal primers
Intermediate solubility for sustained passivation
Anticorrosive efficacy in mixed-metal assemblies
Thermal battery depolarizer
Low‑current‑density electrochemical compatibility
Thermal stability and discharge duration
Carcinogenicity research model
Higher intrabronchial carcinogenic potency relative to zinc chromate
Mechanistic studies of Cr(VI)‑induced carcinogenesis
Yellow pigment for acid‑cured coatings
Specific crystalline lattice and refractive indices
Color consistency (Pigment Yellow 33) in acid‑resistant formulations

Technical Documentation Hub

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54 linked technical documents
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